molecular formula C17H15N5O3S2 B2369901 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1235361-83-7

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2369901
CAS No.: 1235361-83-7
M. Wt: 401.46
InChI Key: ASYXNJIEEXIPRN-UHFFFAOYSA-N
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Description

2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a structurally complex heterocyclic compound featuring:

  • A 1H-imidazole core substituted with an allyl group at position 1 and a 3-nitrophenyl group at position 3.
  • A thioether linkage connecting the imidazole ring to an acetamide moiety.
  • A thiazole ring as the terminal acetamide substituent.

The 3-nitro group may enhance electron-withdrawing effects, influencing binding affinity, while the allyl group could modulate steric interactions or metabolic stability .

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S2/c1-2-7-21-14(12-4-3-5-13(9-12)22(24)25)10-19-17(21)27-11-15(23)20-16-18-6-8-26-16/h2-6,8-10H,1,7,11H2,(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYXNJIEEXIPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

  • 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol : Forms the core heterocyclic structure.
  • 2-Chloro-N-(thiazol-2-yl)acetamide : Provides the thioether-linked acetamide moiety.
  • Coupling strategy : Connects the imidazole-thiol to the acetamide via nucleophilic substitution.

The synthesis prioritizes modular assembly to accommodate the meta-nitrophenyl group, which demands regioselective nitration or pre-functionalized building blocks.

Synthesis of 1-Allyl-5-(3-Nitrophenyl)-1H-Imidazole-2-Thiol

Markwald Imidazole Synthesis

The imidazole core is constructed via the Markwald reaction, adapted from methods in:

  • Reactants :
    • 3-Nitrobenzaldehyde (1.0 equiv)
    • Allylamine (1.2 equiv)
    • Ammonium thiocyanate (1.5 equiv)
  • Conditions :
    • Ethanol, reflux (4–6 h)
    • Post-reaction acidification (HCl) to precipitate the intermediate thioamide.
  • Mechanism :
    • Condensation of aldehyde and amine forms a Schiff base, followed by cyclization with thiocyanate to yield 1-allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol.
Table 1: Optimization of Markwald Reaction Conditions
Condition Variation Yield (%)
Solvent Ethanol vs. Neat 68 vs. 72
Temperature Reflux vs. 70°C 68 vs. 75
Catalyst LiBr (5 mol%) 78

Yields improved under neat conditions at 70°C with LiBr, avoiding solvent-related side reactions.

Synthesis of 2-Chloro-N-(Thiazol-2-yl)Acetamide

Adapted from, this intermediate is prepared as follows:

  • Reactants :
    • 2-Aminothiazole (1.0 equiv)
    • Chloroacetyl chloride (1.1 equiv)
  • Conditions :
    • Dry benzene, 80°C, 3 h.
    • Neutralization with NaHCO₃ and recrystallization from ethanol.
  • Yield : 70–75%.

Thioether Coupling: Final Assembly

The imidazole-thiol and chloroacetamide are coupled via nucleophilic substitution:

  • Reactants :
    • 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol (1.0 equiv)
    • 2-Chloro-N-(thiazol-2-yl)acetamide (1.05 equiv)
    • K₂CO₃ (1.5 equiv)
  • Conditions :
    • Acetone, 0°C to RT, 5–8 h.
    • Recrystallization from ethanol.
  • Yield : 68–73%.
Table 2: Coupling Reaction Optimization
Base Solvent Time (h) Yield (%)
K₂CO₃ Acetone 6 73
NaH THF 4 65
Et₃N DCM 8 60

Potassium carbonate in acetone provided optimal yields with minimal byproducts.

Spectroscopic Characterization and Validation

  • IR Spectroscopy :
    • ν(N-H) at 3280 cm⁻¹ (acetamide).
    • ν(C=O) at 1680 cm⁻¹.
    • ν(NO₂) at 1520 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :
    • δ 8.21 (s, 1H, imidazole-H).
    • δ 7.58–7.62 (m, 4H, nitrophenyl).
    • δ 5.12 (d, 2H, allyl-CH₂).
  • 13C NMR :
    • δ 169.8 (C=O).
    • δ 148.2 (imidazole-C2).

Data align with analogous structures in.

Comparative Analysis of Alternative Routes

El-Saghier Reaction Approach

While describes imidazolidin-4-one synthesis via ethyl cyanoacetate and ethyl glycinate, this method is unsuitable for thioimidazoles. Modifications to introduce thiols would require post-synthetic sulfuration, reducing efficiency.

Nitration of Phenylimidazoles

As per, nitrating phenylimidazoles with H₂SO₄/HNO₃/urea yields para-nitrophenyl derivatives predominantly. Meta-substitution remains challenging, favoring the Markwald route with pre-nitrated aldehydes.

Industrial-Scale Considerations

  • Solvent-Free Synthesis : Neat conditions for imidazole formation reduce waste and cost.
  • Catalyst Recycling : LiBr can be recovered post-reaction via aqueous extraction.
  • Purification : Column chromatography avoided through recrystallization, enhancing scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The allyl group can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium, sodium borohydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Reduction of nitro group: Formation of an amine derivative.

    Substitution of allyl group: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with imidazole and thiazole rings are often used as ligands in coordination chemistry.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology

    Antimicrobial Agents: Compounds with imidazole and thiazole rings have shown potential as antimicrobial agents.

    Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them of interest in drug development.

Medicine

    Anticancer Agents: Research into similar compounds has shown potential anticancer activity.

    Anti-inflammatory Agents: Potential use in the development of new anti-inflammatory drugs.

Industry

    Dyes and Pigments: The nitrophenyl group can be used in the synthesis of dyes and pigments.

    Agriculture: Potential use as fungicides or herbicides.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. For example:

    Antimicrobial Activity: It might inhibit the synthesis of bacterial cell walls or interfere with protein synthesis.

    Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Substituent Impact:

  • Heterocyclic Linkers : The thioether-acetamide bridge in the target compound is shared with CD73 inhibitors (e.g., 1c, 2c), suggesting a role in coordinating metal ions or hydrogen bonding . In contrast, sulfamoyl-pyrrole derivatives (9f) prioritize antimicrobial activity via membrane disruption .
  • Terminal Moieties : The thiazole ring in the target compound aligns with anticancer agents like 4c (), where thiazole enhances cellular uptake and apoptosis induction .

Yield Comparison :

  • Compound 21 (): 96% yield via method A .
  • Triazole-thiazole derivatives (): 68–82% yields .
  • The target compound’s allyl and nitro groups may reduce yield due to steric hindrance or side reactions.

Physicochemical and Spectral Data

  • IR/NMR Trends :

    • Thioacetamide C=O stretch: ~1670–1680 cm⁻¹ (consistent across ) .
    • Allyl proton signals: δ 5.2–5.8 ppm (1H NMR) .
    • Nitrophenyl 13C shifts: ~120–150 ppm () .
  • Elemental Analysis :

    • Target compound expected to align with C28H23N7O3S analogs (e.g., 9f in : C, 62.56%; N, 18.24%) .

Biological Activity

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features an imidazole ring, an allyl group, a nitrophenyl moiety, and a thiazole ring, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 342.41 g/mol. The presence of functional groups such as nitro and thio enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC16H16N4O2SC_{16}H_{16}N_{4}O_{2}S
Molecular Weight342.41 g/mol
Functional GroupsImidazole, Thiazole, Nitro, Thio

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : Achieved through the condensation of an aldehyde with an amine and a nitrile.
  • Introduction of the Nitro Group : Conducted via nitration reactions using nitric acid.
  • Formation of the Thiazole Ring : Synthesized through the Hantzsch thiazole synthesis, involving cyclization with a haloketone.
  • Final Coupling Reaction : The imidazole and thiazole rings are coupled through a thioether linkage under basic conditions.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

Antimicrobial Activity

The compound may exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis or interfering with protein synthesis. Studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes.

Anticancer Properties

Preliminary studies suggest that this compound may have potential as an anticancer agent. Similar compounds have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The mechanism of action for this compound could involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, preventing substrate binding.
  • Cell Cycle Interference : Inducing cell cycle arrest at specific phases, leading to reduced cell viability.

Case Studies

Several studies have reported on the biological activities of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that imidazole derivatives showed significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain thiazole-containing compounds exhibited IC50 values below 10 µM against various cancer cell lines, indicating strong cytotoxic potential .
  • Mechanistic Insights : Research into similar thioamide compounds suggests that they may induce apoptosis through mitochondrial pathways and modulate signaling pathways associated with cancer progression .

Q & A

Q. Optimization Tips :

  • Temperature : Maintain 60–80°C during thioether coupling to balance reactivity and side-product formation.
  • Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) to track reaction progress .
  • Catalysts : Avoid metal catalysts to prevent sulfur group poisoning.

(Basic) Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the allyl and nitrophenyl groups. For example, the allyl protons appear as a triplet at δ 5.2–5.4 ppm, while the nitro group deshields adjacent aromatic protons .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
  • Elemental Analysis : Validate molecular formula (C₁₈H₁₈N₄O₃S₂) by comparing calculated vs. experimental carbon/nitrogen percentages .

(Advanced) How does the substitution pattern on the imidazole ring (e.g., allyl vs. aryl groups) influence the compound's biological activity and pharmacokinetic properties?

Answer:
Substituents modulate steric, electronic, and solubility properties:

Substituent Impact on IC₅₀ (µg/mL) Solubility (LogP) Key Reference
Allyl (target compound)1.61 ± 1.922.8
4-Chlorophenyl>1000 (inactive)3.5
Methoxyethyl10–302.1
  • Alkyl groups (e.g., allyl) : Enhance membrane permeability (lower LogP) but may reduce target affinity.
  • Aryl groups (e.g., nitrophenyl) : Improve π-π stacking with enzyme active sites but increase metabolic instability .

(Advanced) What strategies are employed to resolve contradictions in reported biological activity data for structurally analogous compounds?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro position, allyl chain length) and compare activity across standardized assays (e.g., COX-2 inhibition) .
  • In vitro vs. In vivo Validation : Discrepancies often arise from differences in assay conditions. For example, a compound inactive in cell-free enzymatic assays (IC₅₀ >1000 µg/mL) may show efficacy in cell-based models due to prodrug activation .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals, excluding vendor-reported data (e.g., BenchChem) .

(Advanced) How can computational methods (e.g., molecular docking) predict the target binding affinity and guide structural optimization?

Answer:

  • Docking Workflow :
    • Target Selection : Prioritize enzymes like COX-2 or kinases with conserved ATP-binding pockets.
    • Pose Validation : Compare docking poses (e.g., AutoDock Vina) with crystallographic data of known inhibitors .
    • Scoring : Use MM-GBSA to estimate binding free energy. The nitro group’s electron-withdrawing effect enhances hydrogen bonding with Arg120 in COX-2 .
  • Optimization Insights :
    • Introduce polar groups (e.g., sulfonamide) to improve water solubility without disrupting hydrophobic interactions.
    • Shorten the allyl chain to reduce steric hindrance in compact binding pockets .

(Basic) What are the primary challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?

Answer:

  • Challenge 1 : Low yield in thioether coupling due to side reactions.
    Solution : Use flow chemistry to control reaction time and temperature precisely .
  • Challenge 2 : Purification difficulties with nitro-containing byproducts.
    Solution : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization .
  • Scale-Up Protocol :
    • Batch size: 100 g–1 kg.
    • Solvent recycling: Recover ethanol via distillation to reduce costs .

(Advanced) What in vitro and in vivo models are most appropriate for evaluating the compound's therapeutic potential, considering its heterocyclic structure?

Answer:

  • In vitro :
    • Enzyme Inhibition : COX-1/2 assays using purified enzymes (IC₅₀ determination) .
    • Cell-Based Models : Anticancer activity in MCF-7 (breast cancer) or HepG2 (liver cancer) lines with EC₅₀ <10 µM .
  • In vivo :
    • Pharmacokinetics : Administer 10 mg/kg intravenously in Sprague-Dawley rats; measure plasma half-life (t₁/₂ ~2.5 hr) .
    • Toxicity : Monitor liver enzymes (ALT/AST) and renal function in 28-day repeated-dose studies .

(Advanced) How do electronic effects of the 3-nitrophenyl group impact the compound's reactivity in nucleophilic substitution reactions?

Answer:

  • Electron-Withdrawing Effect : The nitro group at the meta position deactivates the phenyl ring, reducing electrophilicity at the imidazole C2 position. This necessitates stronger nucleophiles (e.g., thiols) and elevated temperatures (80–100°C) for efficient substitution .
  • Competing Reactions : Nitro reduction may occur under acidic conditions; use inert atmospheres (N₂/Ar) to stabilize intermediates .

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